2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . The compound’s structure consists of a benzamide core with a chloro substituent and a nitrophenyl carbamothioyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitrophenylthiourea under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides or thioureas.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfonyl derivatives.
Scientific Research Applications
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit the phosphatidylinositol-3 kinase (PI3K) pathway, leading to the induction of apoptosis in cancer cells . The compound’s antibacterial activity is linked to its inhibition of bacterial enzymes involved in cell wall synthesis and DNA replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives, such as:
N-[(4-nitrophenyl)carbamothioyl]benzamide: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.
2-chloro-N-[(4-methylphenyl)carbamothioyl]benzamide: Contains a methyl group instead of a nitro group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a broad spectrum of biological activities .
Properties
IUPAC Name |
2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-12-4-2-1-3-11(12)13(19)17-14(22)16-9-5-7-10(8-6-9)18(20)21/h1-8H,(H2,16,17,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXRQOJKSOWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397862 | |
Record name | 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144487-31-0 | |
Record name | 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-CHLOROBENZOYL)-3-(4-NITROPHENYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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